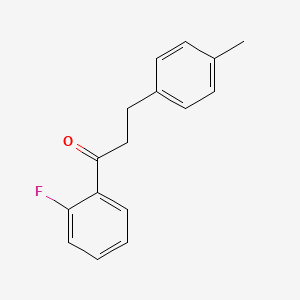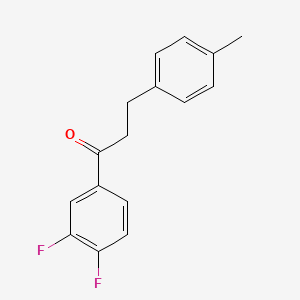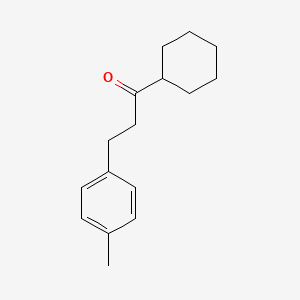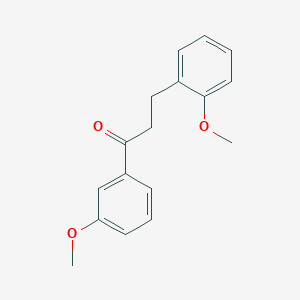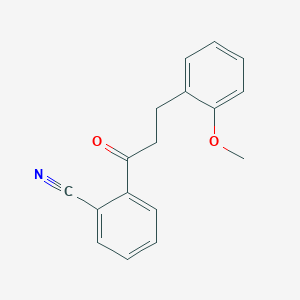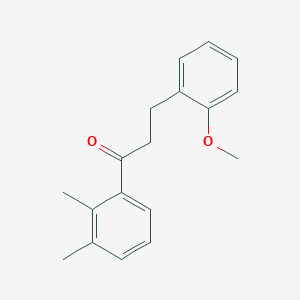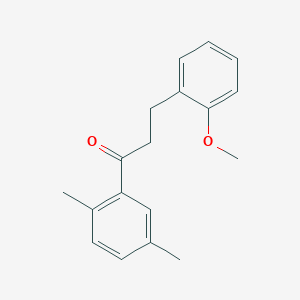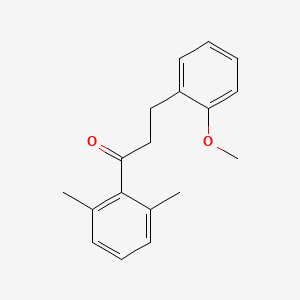
3'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone, is a chemical entity that appears to be related to various research areas, including organic synthesis, molecular docking, and the study of electronic properties of organic compounds. Although none of the provided papers directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure and electronic properties of organic compounds can be profoundly influenced by the substitution pattern on the aromatic rings. For example, the introduction of a fluoro group on a thiophene ring was found to increase the oxidation potential of the molecule . In another study, molecular docking and quantum chemical calculations were used to analyze the structure and predict the biological activity of a pyrazole-thiazole derivative . These techniques could similarly be applied to this compound to understand its molecular geometry, electronic distribution, and potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds can vary significantly depending on the nature and position of the substituents. For example, the presence of electron-withdrawing groups such as chloro and fluoro can affect the susceptibility of the compound to nucleophilic attack or its participation in coupling reactions . The kinetics and mechanism of hydrolysis reactions of esters derived from halogenated phenols have been studied, providing insights into the influence of halogen substituents on reaction rates .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are determined by their molecular structure. For instance, the crystal structure of a related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, was determined to be orthorhombic with specific dihedral angles between the rings, which could influence its physical properties . The presence of halogen atoms can also affect the boiling point, melting point, and solubility of the compound, which are important for its practical applications.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization : This compound is used in the preparation and copolymerization with styrene to create novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. These compounds are synthesized through Knoevenagel condensation and characterized using various techniques like IR, NMR, and thermal analysis. Their decomposition behavior and copolymer composition are crucial for understanding the material properties (Savittieri et al., 2022).
Crystal Structure Analysis : Studies have utilized similar compounds to understand crystal structures and hydrogen-bonded chains in various chemical compounds. This understanding is pivotal in fields like material science and pharmaceuticals, where molecular arrangement plays a crucial role (Trilleras et al., 2005).
Optical Nonlinearity and Material Science : Research has been conducted on chalcones, compounds closely related to 3'-Chloro-4'-fluoro-3-(4-methoxyphenyl)propiophenone, to study their optical nonlinearity. These findings are significant for applications in optical limiting and for theoretical studies in density functional theory (Shetty et al., 2017).
Fluorescent Probe Sensing : Certain derivatives of this compound have been used in developing fluorescent probes for sensing pH and metal cations. This application is particularly relevant in biological and chemical sensing technologies (Tanaka et al., 2001).
Tuning Electronic Properties in Polythiophenes : In the field of electronics and material science, derivatives of this compound have been explored for tuning the electronic properties of conjugated polythiophenes. This research is critical for the development of advanced electronic materials (Gohier et al., 2013).
Safety and Hazards
While specific safety and hazard information for 3’-Chloro-4’-fluoro-3-(4-methoxyphenyl)propiophenone was not found, it’s important to handle all chemical compounds with care. General safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-15(18)14(17)10-12/h2-3,5-8,10H,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOFWXLTMXUVCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644281 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898775-96-7 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

